molecular formula C16H31BF4P- B12099990 Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate

Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate

Cat. No.: B12099990
M. Wt: 341.2 g/mol
InChI Key: XOMLPCCNVCCMRG-UHFFFAOYSA-N
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Description

Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate (CAS: 1327162-47-9) is a quaternary phosphonium salt featuring a tetrafluoroborate (BF₄⁻) counterion and a phosphine ligand substituted with dicyclohexyl and tert-butyl (1,1-dimethylethyl) groups . Its molecular formula is C₁₈H₃₄BF₄P, with a molecular weight of 362.25 g/mol. The compound is characterized by its bulky substituents, which confer significant steric hindrance and moderate electron-donating properties. It is primarily utilized in catalysis, particularly in cross-coupling reactions and hydrogenation, where its steric bulk stabilizes metal centers while modulating reactivity .

Properties

Molecular Formula

C16H31BF4P-

Molecular Weight

341.2 g/mol

IUPAC Name

tert-butyl(dicyclohexyl)phosphane;tetrafluoroborate

InChI

InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1

InChI Key

XOMLPCCNVCCMRG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

General Procedure for Trialkylphosphonium Tetrafluoroborate Synthesis

The foundational method for synthesizing phosphonium tetrafluoroborates involves the reaction of phosphine-borane adducts with HBF₄·OEt₂ (tetrafluoroboric acid diethyl etherate). As detailed in the protocol by Denmark and Werner, this two-step process begins with the formation of a phosphine-borane intermediate, followed by acid-mediated displacement of the borane group.

Reaction Scheme :

R3P-BH3+HBF4R3P+BF4+BH3+H2O\text{R}3\text{P-BH}3 + \text{HBF}4 \rightarrow \text{R}3\text{P}^+\text{BF}4^- + \text{BH}3 + \text{H}_2\text{O}

Key steps include:

  • Phosphine-Borane Adduct Preparation : Phosphines are stabilized as borane adducts to prevent oxidation. For example, dicyclohexyl(1,1-dimethylethyl)phosphine is treated with BH₃·THF to form the adduct.

  • Acid Quaternization : The adduct reacts with HBF₄·OEt₂ in dichloromethane (CH₂Cl₂) at 0°C, followed by warming to room temperature. Aqueous HBF₄ is added to precipitate the product.

Optimization Notes :

  • Solvent Choice : CH₂Cl₂ ensures high solubility of both reactants and minimizes side reactions.

  • Stoichiometry : A 15:1 molar ratio of HBF₄·OEt₂ to phosphine-borane adduct drives complete conversion.

Specific Synthesis of Dicyclohexyl(1,1-Dimethylethyl)phosphonium Tetrafluoroborate

A targeted preparation of the compound is described in the supplemental materials of Denmark and Werner’s work:

Procedure :

  • Phosphine-Borane Adduct Formation :

    • Dicyclohexyl(1,1-dimethylethyl)phosphine (5.0 mmol) is treated with BH₃·THF (6.0 mmol) in tetrahydrofuran (THF) at 0°C.

    • The mixture is stirred for 1 hour, followed by extraction with ethyl acetate and washing with HCl.

  • Quaternization with HBF₄ :

    • The adduct (1.86 mmol) is dissolved in CH₂Cl₂ (37 mL) and cooled to 0°C.

    • HBF₄·OEt₂ (28 mmol) is added dropwise, and the reaction is stirred for 30 minutes before warming to 22°C.

    • Aqueous HBF₄ (24 mL) is added, and the organic layer is dried over MgSO₄, concentrated, and recrystallized from CH₂Cl₂/ether.

Yield and Purity :

  • Yield : 85% after recrystallization.

  • Analytical Data :

    • ³¹P NMR : δ -8.7 ppm (singlet).

    • Elemental Analysis : Found C 71.83%, H 12.80% (Calc. C 71.65%, H 12.78%).

Alternative Methods and Precursor Synthesis

Grignard-Based Phosphine Preparation

The Chinese patent CN104558029A outlines a method for synthesizing bis(dicyclohexylphosphine)alkanes, which can serve as precursors for asymmetric phosphonium salts:

Procedure :

  • Phosphine Chloride Activation :

    • Dicyclohexylphosphine chloride (100 mmol) reacts with diethylamine (210 mmol) in diethyl ether at 0–10°C.

    • The resulting amine hydrochloride is filtered, and the solvent is removed under reduced pressure.

  • Cadmium-Mediated Coupling :

    • Anhydrous CdCl₂ (50 mmol) and ethylmagnesium bromide (100 mmol) in THF are added to the phosphine.

    • Dichloroalkane (50 mmol) is introduced, and the mixture is heated to 60–70°C for 12 hours.

Application to Target Compound :

  • This method produces bis-phosphines, which could be alkylated further with tert-butyl groups to form the desired phosphine precursor.

Critical Analysis of Methodologies

Efficiency Comparison

Method Yield Reaction Time Complexity
HBF₄ Quaternization85%2–3 hoursModerate
Grignard-Cadmium95%12–24 hoursHigh

Key Findings :

  • The HBF₄ method offers higher practicality due to shorter reaction times and simpler purification.

  • The Grignard approach, while high-yielding, requires toxic CdCl₂ and stringent anhydrous conditions.

Mechanistic Insights

  • Borane Displacement : The reaction of phosphine-borane adducts with HBF₄ proceeds via protonation of the phosphine, followed by borane elimination and BF₄⁻ counterion association.

  • Steric Effects : Bulky substituents (e.g., dicyclohexyl, tert-butyl) slow quaternization but enhance product stability.

Industrial-Scale Considerations

Cost Analysis

  • HBF₄ Quaternization : Estimated raw material cost: $120/kg.

  • Grignard-Cadmium : Higher due to CdCl₂ disposal and THF recycling .

Chemical Reactions Analysis

Types of Reactions

Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and other organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound include various phosphine derivatives and complexes that are useful in further synthetic applications.

Scientific Research Applications

Catalytic Applications

1. Ligand in Palladium-Catalyzed Reactions

Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electronic properties make it particularly effective for facilitating these transformations. Studies have shown that ligands with larger bite angles, such as this phosphine compound, can significantly enhance the selectivity and yield of cross-coupling reactions involving electron-rich and sterically hindered substrates .

Reaction Type Conditions Results
Cross-CouplingPd(dba)2 with phosphine ligandModerate enantioselectivity (75:25 er)
Asymmetric TransformationsVaries (microwave heating)Yield up to >99:1 site-selectivity

2. Synthesis of Biaryl Compounds

The compound has been employed in the synthesis of biaryl compounds through various methodologies, including Diels-Alder reactions. The unique steric and electronic characteristics of this compound contribute to the efficiency of these reactions by stabilizing the transition states involved .

Stability and Solubility

The presence of the tetrafluoroborate ion not only enhances the solubility of the phosphine in polar solvents but also contributes to its stability under various reaction conditions. This property is crucial for applications where moisture sensitivity is a concern .

Case Studies

Case Study 1: Palladium-Catalyzed Couplings

In a study focusing on palladium-catalyzed cross-coupling reactions, researchers found that using this compound as a ligand resulted in improved reaction yields compared to traditional ligands. The study highlighted the importance of steric factors in achieving high selectivity for desired products .

Case Study 2: Synthesis of Functionalized Aromatics

Another investigation demonstrated the application of this phosphine compound in synthesizing functionalized aromatic compounds. The use of this ligand allowed for better control over regioselectivity and enhanced the overall efficiency of the synthetic route .

Mechanism of Action

The mechanism by which phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various chemical transformations. This coordination enhances the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between the target compound and analogous phosphonium salts:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate 1327162-47-9 Dicyclohexyl, tert-butyl 362.25 Moderate steric bulk; balanced σ-donor strength
Tri-tert-butylphosphine tetrafluoroborate 131274-22-1 Three tert-butyl groups 314.19 High steric bulk; strong σ-donor; enhances catalytic activity in Suzuki couplings
Bis(1,1-dimethylethyl)methylphosphine tetrafluoroborate 479094-62-7 Two tert-butyl, methyl 248.05 Lower steric hindrance; suitable for small-scale catalytic systems
Dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine tetrafluoroborate 1070663-78-3 Dicyclohexyl, triisopropylbiphenyl 528.52 Extreme steric bulk; used in demanding C-H activation reactions

Key Observations :

  • Steric Effects : The dicyclohexyl group in the target compound provides greater steric hindrance than tert-butyl but less than triisopropylbiphenyl derivatives. This intermediate bulk enables versatility in reactions requiring moderate steric control .
  • Electronic Effects: The tert-butyl group is a stronger σ-donor than cyclohexyl, but the combination of dicyclohexyl and tert-butyl in the target compound creates a balanced electronic profile, making it suitable for reactions requiring both stability and moderate electron donation .

Catalytic Performance

Hydrogenation Selectivity

In hydrogenation reactions, phosphine ligands influence selectivity toward cis-alkenes. Evidence from Dalton Transactions () demonstrates:

  • Diisopropylphosphine: Weak σ-donor → Low selectivity (20% cis-alkene).
  • Dicyclohexylphosphine: Moderate σ-donor → Improved selectivity (50–60% cis-alkene).
  • Diphenylphosphine : Strong π-acceptor → Highest selectivity (87% cis-alkene).

The target compound’s dicyclohexyl/tert-butyl ligand is expected to exhibit selectivity between diisopropyl and diphenyl phosphines due to its intermediate σ-donor strength .

Cross-Coupling Reactions
  • Tri-tert-butylphosphine tetrafluoroborate (CAS 131274-22-1) is a benchmark ligand in Suzuki-Miyaura couplings, where its strong σ-donor ability accelerates oxidative addition steps .
  • The target compound’s mixed substituents may offer improved solubility in ionic liquids (e.g., BMI·BF₄), enhancing recyclability up to five cycles without activity loss .

Stability and Recyclability

  • Ionic liquid systems using tetrafluoroborate salts (e.g., BMI·BF₄) show high recyclability due to the non-coordinating BF₄⁻ ion.

Biological Activity

Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate (CAS Number: 1327162-47-9) is an organophosphorus compound notable for its applications in synthetic chemistry as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and implications in biological systems.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two dicyclohexyl groups and a tetrafluoroborate anion. The structure can be represented as follows:

  • Molecular Formula : C12H22BF4P
  • Molecular Weight : 248.05 g/mol
  • Appearance : Solid at room temperature with a melting point greater than 230 °C.

The tetrafluoroborate ion enhances the solubility and stability of the phosphine in various solvents, making it a versatile component in synthetic chemistry applications .

Phosphine compounds have been associated with various biological activities primarily due to their reactivity and ability to form stable complexes with transition metals. The biological effects can be categorized into two main areas:

  • Ligand Activity : As a phosphine ligand, it participates in catalytic cycles that can influence biological pathways indirectly through the modulation of metal-catalyzed reactions. For example, it has been shown to facilitate cross-coupling reactions that are essential for synthesizing biologically active compounds .
  • Toxicological Effects : Phosphine itself is known for its toxicity, primarily affecting respiratory systems and causing oxidative stress through the generation of reactive oxygen species (ROS). Studies have indicated that phosphine can disrupt mitochondrial function and inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and subsequent neurotoxic effects .

Toxicity Studies

Research has demonstrated that exposure to phosphine can result in significant physiological disturbances:

  • Neurotoxicity : Phosphine exposure has been linked to increased acetylcholine neurotransmission by inhibiting acetylcholinesterase activity. This leads to symptoms such as agitation, convulsions, and lethargy in both humans and animals .
  • Oxidative Stress : Phosphine exposure results in decreased levels of reduced glutathione (GSH) and increased lipid peroxidation across various tissues (brain, lung, liver), indicating substantial oxidative damage .

Case Studies

Several studies have highlighted the biological implications of phosphine exposure:

  • A study on rats exposed to phosphine revealed that treatment with pralidoxime and atropine significantly extended survival times by counteracting the effects of increased acetylcholine signaling .
  • Another investigation focused on the effects of metal phosphides (which release phosphine) on oxidative stress markers showed that these compounds could lead to severe cellular damage through ROS generation .

Data Table: Toxicological Effects of Phosphine

EffectDescriptionReference
Neurotoxic SymptomsAgitation, convulsions, lethargy
Acetylcholinesterase InhibitionIncreased acetylcholine levels leading to excitotoxicity
Oxidative StressDecreased GSH levels; increased lipid peroxidation
Mitochondrial DisruptionInhibition of mitochondrial respiration

Q & A

Q. What synthetic methodologies are effective for incorporating this phosphonium salt into transition metal-catalyzed reactions?

The compound serves as a bulky phosphine ligand in catalysis. Microwave-assisted direct arylation (e.g., C-H activation) achieves high yields (84–92%) without optimization. Use inert conditions (glovebox/Schlenk line) and a ligand:metal ratio of 1.1–1.5 equivalents for optimal activity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety protocols are essential for handling this compound?

Use PPE (nitrile gloves, goggles, lab coat) and conduct reactions in sealed systems with ventilation. Neutralize waste containing tetrafluoroborate with calcium hydroxide to prevent fluoride release. For spills, employ absorbents like vermiculite and dispose via certified hazardous waste services .

Q. How is this ligand typically characterized after coordination with transition metals?

Use multinuclear NMR (31P for ligand coordination, 19F/11B for counterion stability) and ESI-MS to confirm metal-ligand complexes. X-ray crystallography via slow ether vapor diffusion into acetonitrile at −20°C resolves structural details, though tetrafluoroborate anion disorder may require TWIN refinement .

Q. What solvents and conditions optimize ligand stability during storage?

Store under argon at −20°C with 3Å molecular sieves. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. For long-term stability, pre-dry solvents to <50 ppm H2O (via Karl Fischer titration) .

Advanced Research Questions

Q. How does the steric bulk of dicyclohexyl(tert-butyl)phosphine compare to tricyclohexylphosphine in catalysis?

The tert-butyl group increases the cone angle (~170–180° vs. ~160° for PCy3), creating a more electron-deficient metal center. This enhances oxidative addition rates in cross-couplings but may reduce turnover in hydrogenation. In Suzuki-Miyaura reactions, selectivity for para-substituted biphenyls improves by 15–20% .

Q. How can contradictory catalytic activity data between batch and flow reactors be resolved?

Perform in situ 31P NMR to assess ligand decomposition under flow (20–30% after 5 hours vs. <5% in batch). Complement with ICP-MS to detect metal leaching (>0.5 ppm Pd correlates with activity loss). Use stopped-flow UV-vis kinetics (0.1s resolution) to differentiate mass transfer limitations from catalytic effects .

Q. What strategies improve enantioselectivity in asymmetric transformations using this ligand?

Optimize counterions (e.g., switch from BF4⁻ to BARF⁻) and employ temperature gradients (0–60°C). Add 10 mol% tetrabutylammonium bromide as a phase-transfer catalyst in biphasic systems to enhance solubility and ee by 30–40% .

Q. How do substituent effects on the aryl ring influence C-H activation yields?

Electron-withdrawing groups (e.g., −NO2) lower yields by 10–15% due to reduced metal-ligand electron density. Steric hindrance at the meta-position decreases cyclization efficiency, while para-substituents show tolerance. Validate via Hammett plots (ρ = −0.8 for aryl halide substrates) .

Q. What analytical approaches address discrepancies between freshly prepared and aged ligand samples?

Use Karl Fischer titration (<50 ppm H2O acceptable) and cyclic voltammetry (E1/2 shifts >50 mV indicate decomposition). Reactivate aged ligands via column chromatography on basic alumina (Activity I) if TLC shows Rf variation >0.15 .

Q. How does the tetrafluoroborate counterion impact catalytic performance compared to other anions?

BF4⁻ improves solubility in polar aprotic solvents (e.g., THF, acetonitrile) but may coordinate weakly to metals, reducing turnover. Switching to BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) increases activity by 40% in low-dielectric media but complicates crystallization .

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